molecular formula C8H14ClN5O B1405317 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride CAS No. 1774898-50-8

1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride

Cat. No. B1405317
CAS RN: 1774898-50-8
M. Wt: 231.68 g/mol
InChI Key: CJUYAYCBIIQPPD-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen-containing ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized using various methods. For instance, a series of polyhydroxylated pyrrolidines were developed using the double reductive amination reaction . Another method involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a five-membered nitrogen-containing ring . The structure of the molecule can be influenced by the stereogenicity of carbons, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives can be complex. For example, reacting simple pyrrolidine derivatives with cinnamaldehyde led to the formation of tricyclic products .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary. For a related compound, (pyrrolidin-2-yl)methyl methanesulfonate hydrochloride, the molecular weight is 215.7 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride has been utilized in various chemical synthesis processes. For instance, it has been used in the synthesis of NK-1 antagonists through regioselective pyridine metallation chemistry (Jungheim et al., 2006). Additionally, its core motif, the 1,2,4-triazole, plays a vital role in the synthesis of clinical drugs, as seen in various examples like Rizatriptan and Ribavirin (Prasad et al., 2021).

Biological Activity and Applications

  • In terms of biological activity, compounds with this structure have shown potential as antimicrobial agents. For example, certain 1H-1,2,3-triazole-4-carboxamides have demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains (Pokhodylo et al., 2021). Additionally, the compound has been involved in the development of Mycobacterium tuberculosis pantothenate synthetase inhibitors, showing promising antitubercular activity (Amaroju et al., 2017).

Other Notable Applications

  • The compound's derivatives have been used in the development of Sphingosine Kinase inhibitors with antiproliferative properties, indicating potential in cancer research (Corvino et al., 2017). Furthermore, it's been involved in the synthesis of compounds with anti-proliferative activities against glioma cell cultures (Khazhieva et al., 2015).

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine derivatives, due to their wide range of biological activities, are promising candidates for the development of new therapeutic agents .

properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)triazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O.ClH/c9-8(14)7-5-13(12-11-7)4-6-2-1-3-10-6;/h5-6,10H,1-4H2,(H2,9,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUYAYCBIIQPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=C(N=N2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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